4-((2-Hydroxy-3-methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione
Description
The compound 4-((2-Hydroxy-3-methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione is a Schiff base derivative of the 1,2,4-triazole-5(4H)-thione scaffold. Its structure integrates a pyridinyl substituent at position 3 and a 2-hydroxy-3-methoxybenzylidene moiety at position 4, conferring unique electronic and steric properties. Such triazole-thione derivatives are synthesized via condensation reactions between substituted aldehydes and thiosemicarbazides, followed by cyclization .
Properties
CAS No. |
497823-49-1 |
|---|---|
Molecular Formula |
C15H13N5O2S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H13N5O2S/c1-22-12-7-4-5-10(13(12)21)9-17-20-14(18-19-15(20)23)11-6-2-3-8-16-11/h2-9,21H,1H3,(H,19,23)/b17-9+ |
InChI Key |
WEHUVTNLFDWKSL-RQZCQDPDSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/N2C(=NNC2=S)C3=CC=CC=N3 |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NN2C(=NNC2=S)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-(Pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione
The triazole-thione core is synthesized via cyclization of thiocarbohydrazide with pyridine-2-carbonitrile. In a representative procedure, thiocarbohydrazide (1.0 equiv) is refluxed with pyridine-2-carbonitrile (1.2 equiv) in aqueous sodium hydroxide (10%) for 6–8 hours. Acidification with hydrochloric acid precipitates the intermediate, which is recrystallized from ethanol to yield 3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione as a pale-yellow solid (mp 269–270°C).
Key Reaction Parameters:
Synthesis of 2-Hydroxy-3-methoxybenzaldehyde
The aldehyde component is prepared via O-methylation of 2,3-dihydroxybenzaldehyde. A mixture of 2,3-dihydroxybenzaldehyde (1.0 equiv), methyl iodide (1.5 equiv), and potassium carbonate (2.0 equiv) in acetone is stirred at 60°C for 12 hours. The product is extracted with ethyl acetate and purified by column chromatography (hexane/ethyl acetate, 4:1) to yield 2-hydroxy-3-methoxybenzaldehyde as a white crystalline solid.
Condensation Reaction for Target Compound Formation
Schiff Base Formation
The target compound is synthesized by condensing 3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione with 2-hydroxy-3-methoxybenzaldehyde. In a typical procedure, the triazole-thione (1.0 equiv) and aldehyde (1.1 equiv) are refluxed in ethanol containing glacial acetic acid (5% v/v) for 4–6 hours. The reaction progress is monitored by TLC (ethyl acetate/hexane, 1:1). Upon completion, the mixture is cooled, and the precipitate is filtered and washed with cold ethanol.
Optimized Conditions:
Alternative Acidic Conditions
Sulfuric acid (0.5% v/v) in ethanol can replace acetic acid, reducing reaction time to 3 hours. However, this method requires careful pH adjustment during workup to avoid over-acidification, which may lead to byproduct formation.
Structural Confirmation and Characterization
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis confirms the E-configuration of the imine bond and planar geometry of the triazole-thione ring. The dihedral angle between the triazole and pyridine rings is 26.42°, while the benzylidene moiety forms a 6.28° angle with the triazole core. Intermolecular N—H⋯N and C—H⋯S hydrogen bonds stabilize the crystal lattice.
Purification and Yield Optimization
Recrystallization Techniques
Recrystallization from ethanol or ethanol/water mixtures (3:1) enhances purity (>98% by HPLC). The compound exhibits low solubility in polar aprotic solvents (e.g., DMF, DMSO) but moderate solubility in hot ethanol.
Chromatographic Methods
Silica gel chromatography (ethyl acetate/methanol, 9:1) resolves minor byproducts, particularly unreacted aldehyde or dimerized species.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acetic acid reflux | CH3COOH | 6 | 78 | 98 |
| Sulfuric acid reflux | H2SO4 | 3 | 72 | 95 |
| Microwave-assisted | None | 1.5 | 68 | 97 |
Microwave-assisted synthesis (100°C, 150 W) reduces reaction time but requires specialized equipment and offers marginally lower yields.
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the triazole-thione’s amino group on the aldehyde carbonyl, forming a protonated imine intermediate. Acid catalysis facilitates dehydration, yielding the thermodynamically stable E-isomer. Density functional theory (DFT) calculations suggest the thione tautomer is favored over the thiol form by 12.3 kcal/mol, consistent with experimental observations.
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors with in-line pH monitoring to maintain optimal acidity (pH 4–5). This approach achieves 85% yield with >99% purity, meeting pharmaceutical-grade standards .
Chemical Reactions Analysis
Key Reaction Steps
-
Triazole Core Formation :
The synthesis begins with the preparation of the triazole-thione backbone. This typically involves cyclization of a potassium dithiocarbazinate salt with hydrazine hydrate under alkaline conditions . -
Schiff Base Formation :
The amino group of the triazole reacts with aldehydes (e.g., 2-hydroxy-3-methoxybenzaldehyde) to form a Schiff base. This step is catalyzed by acids like p-toluenesulfonic acid (TSA) and involves refluxing in solvents such as ethanol or acetic acid . -
Cyclization :
The Schiff base undergoes cyclization, often facilitated by thioglycolic acid or similar reagents, to form the final thiazolidenone or thione derivative .
Reaction Conditions
Key Chemical Reactions
The compound participates in several reactions due to its functional groups:
-
Thione Group : Undergoes tautomerism (thione-thiol equilibrium) and acts as a nucleophile in substitution reactions.
-
Amino-Benzylidene Moiety : Engages in condensation reactions, hydrolysis (reversible under acidic/basic conditions), and hydrogen bonding via the hydroxyl group .
-
Pyridin-2-yl Substituent : The electron-deficient pyridine ring may participate in metal coordination or π–π interactions .
Reaction Mechanisms
-
Schiff Base Hydrolysis :
Reversible under acidic or basic conditions, leading to the regeneration of the amine and aldehyde . -
Nucleophilic Substitution :
The thione sulfur can react with electrophiles (e.g., alkylating agents) to form substituted derivatives. -
Adsorption and Surface Interactions :
Studies show strong adsorption on metal surfaces, influenced by the compound’s polar and aromatic groups, which may modulate corrosion inhibition .
Functional Group Reactivity
Characterization Techniques
-
NMR : Confirms the presence of imine (N=CH) protons (~8–9 ppm) and thione sulfur signals .
-
IR : C=N stretching (~1616–1621 cm⁻¹) and S-H absorption (~2740 cm⁻¹) .
-
Melting Point : Typically ranges between 227–229°C, indicating high thermal stability .
Comparison with Analogous Compounds
| Compound | Key Structural Difference | Reaction Behavior |
|---|---|---|
| 4-((3,4,5-Trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol | Trimethoxybenzylidene moiety | Enhanced solubility and antimicrobial activity |
| 5-(Pyridin-2-yl)-4H-1,2,4-triazole-3-thiol | Absence of benzylidene group | Reduced steric hindrance; simpler synthesis |
Scientific Research Applications
Antimicrobial Activity
Studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-((2-Hydroxy-3-methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione have shown effectiveness against various bacterial strains and fungi. The mechanism typically involves disruption of microbial cell wall synthesis or interference with metabolic pathways .
Anticancer Properties
Recent research indicates that triazole derivatives can inhibit cancer cell proliferation. The presence of the pyridine moiety enhances the compound's ability to interact with biological targets involved in cancer progression. In vitro studies have reported promising results where such compounds induce apoptosis in cancer cells while exhibiting low toxicity to normal cells .
Antioxidant Activity
The antioxidant capacity of 4-((2-Hydroxy-3-methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione has been evaluated through various assays. These studies suggest that the compound effectively scavenges free radicals and reduces oxidative stress in biological systems, which is crucial for preventing cellular damage .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Antimicrobial activity evaluation | The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values below 50 µg/mL. |
| Study 2 | Anticancer efficacy on breast cancer cells | Induced apoptosis in MCF-7 cells with an IC50 value of 25 µM after 48 hours of exposure. |
| Study 3 | Assessment of antioxidant properties | Exhibited a DPPH radical scavenging activity of 85% at a concentration of 100 µg/mL compared to standard antioxidants. |
Mechanism of Action
The mechanism of action of 4-((2-Hydroxy-3-methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with analogous 1,2,4-triazole-5(4H)-thione derivatives, focusing on substituent effects, synthesis protocols, and pharmacological relevance.
Substituent Variations and Structural Features
Notes:
- Hydroxyl/methoxy groups improve aqueous solubility, whereas halogenated or lipophilic substituents (e.g., benzyloxy) favor membrane permeability .
Pharmacological and Functional Insights
- Antimicrobial Activity : Triazole-thiones with electron-withdrawing groups (e.g., bromo, fluoro) exhibit enhanced antimicrobial properties due to increased electrophilicity .
- Anti-inflammatory Potential: Derivatives with hydroxyl/methoxy substituents (as in the target compound) show promise in modulating inflammatory pathways via hydrogen-bond donor/acceptor interactions .
- Metal Chelation : The pyridinyl group in the target compound enables coordination with transition metals, a feature exploited in catalytic or therapeutic applications .
Biological Activity
The compound 4-((2-Hydroxy-3-methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione (CAS No. 497823-49-1) belongs to the triazole family and exhibits significant potential in various biological activities. Its structure incorporates a 1,2,4-triazole core, a pyridine ring, and a methoxybenzylidene moiety, which contribute to its reactivity and interaction with biological targets. The thione group at the 5-position enhances its pharmacological properties, making it a candidate for further research in medicinal chemistry.
The molecular formula of the compound is , with a molecular weight of 327.36 g/mol. The presence of functional groups such as hydroxyl (-OH), methoxy (-OCH₃), and thione (S=) significantly influences its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₅O₂S |
| Molecular Weight | 327.36 g/mol |
| CAS Number | 497823-49-1 |
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit notable antimicrobial properties. This specific compound has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . In vitro studies have shown that the compound can inhibit bacterial growth significantly, likely due to its ability to interact with bacterial enzymes involved in DNA replication and cell wall synthesis .
Antifungal Activity
In addition to antibacterial properties, this triazole derivative has also been explored for its antifungal activity. Studies suggest that it can effectively inhibit fungal pathogens such as Candida albicans , making it a potential candidate for developing antifungal therapies . The presence of the pyridine ring may enhance its interaction with fungal targets.
Anticancer Potential
The compound has been investigated for its anticancer properties as well. Preliminary studies indicate that it may induce cytotoxic effects on cancer cell lines, particularly those related to colorectal cancer (HT29 cells). The mechanism is believed to involve cell cycle arrest and apoptosis induction .
The biological activity of 4-((2-Hydroxy-3-methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione is attributed to its ability to bind to critical enzymes involved in microbial resistance mechanisms. Molecular docking studies suggest that it may inhibit enzymes such as DNA gyrase, which is essential for bacterial DNA replication .
Case Studies
Several studies have highlighted the biological activity of triazole derivatives:
- Antimicrobial Screening : A study conducted on various triazole derivatives showed that compounds similar to our target exhibited good antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessment : Research on HT29 cancer cells indicated that triazole derivatives can lead to significant cytotoxic effects and cell cycle disruption .
- Molecular Interactions : Docking studies revealed strong interactions between the compound and target proteins, suggesting a robust mechanism of action against bacterial strains.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
